6-Hydroxy-N-demethyldimethidene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

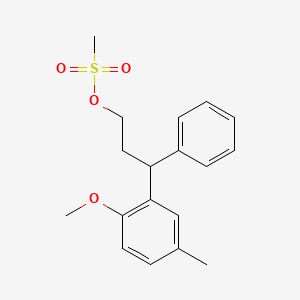

6-Hydroxy-N-demethyldimethidene is a biochemical compound with the molecular formula C19H22N2O and a molecular weight of 294.39 g/mol . It is a metabolite of the antihistaminic drug dimethindene . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Applications De Recherche Scientifique

6-Hydroxy-N-demethyldimethidene is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . It is a valuable compound for studying the biological potential of indole derivatives, which possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities . This compound is also used in the development of new therapeutic agents and in the study of proteomics .

Analyse Biochimique

Biochemical Properties

6-Hydroxy-N-demethyldimethidene plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with mitochondrial enzymes, such as dimethylglycine dehydrogenase, and is involved in the folding and flavinylation processes . These interactions are crucial for the proper functioning of mitochondrial enzymes and the maintenance of cellular energy metabolism.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the mitochondrial import of enzymes, which is essential for maintaining cellular energy production and metabolic balance . Additionally, its interactions with mitochondrial enzymes can affect the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to mitochondrial enzymes, facilitating their proper folding and flavinylation, which are essential for their enzymatic activity . This compound also influences the expression of genes involved in mitochondrial function and energy metabolism, thereby affecting cellular energy production and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as at -20°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, it may exhibit beneficial effects on mitochondrial function and energy metabolism. At higher dosages, it could potentially cause toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to mitochondrial function and energy metabolism. It interacts with enzymes and cofactors that are essential for maintaining metabolic flux and metabolite levels within cells . These interactions are critical for the proper functioning of metabolic pathways and the maintenance of cellular energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation within cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

This compound is localized within specific subcellular compartments, such as mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its activity and function, as it interacts with mitochondrial enzymes and influences mitochondrial function and energy metabolism.

Méthodes De Préparation

The synthesis of 6-Hydroxy-N-demethyldimethidene involves the use of indole derivatives, which are significant heterocyclic systems in natural products and drugs . The synthetic routes typically involve the Larock heteroannulation of 2-iodo-6-methoxyaniline and the propargyl-functionalized Schollkopf chiral auxiliary using palladium(II) acetate and potassium carbonate . The reaction conditions are air-sensitive and temperature-sensitive .

Analyse Des Réactions Chimiques

6-Hydroxy-N-demethyldimethidene undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium(II) acetate and potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used .

Mécanisme D'action

The mechanism of action of 6-Hydroxy-N-demethyldimethidene involves its interaction with molecular targets and pathways in the body . It forms free radicals and inhibits mitochondrial respiratory chain complexes I and IV . This inhibition is reversible and insensitive to radical scavengers and iron chelators, except for desferrioxamine . The compound’s neurotoxicity is primarily due to its ability to produce reactive oxygen species and cause oxidative stress .

Comparaison Avec Des Composés Similaires

6-Hydroxy-N-demethyldimethidene is similar to other indole derivatives, such as 6-hydroxydopamine . it is unique in its specific molecular structure and its role as a metabolite of dimethindene . Other similar compounds include various N-hydroxy compounds, which are produced by flavin-dependent N-hydroxylating enzymes . These compounds share similar biological activities and applications but differ in their specific molecular structures and mechanisms of action .

Propriétés

Numéro CAS |

173070-32-1 |

|---|---|

Formule moléculaire |

C19H22N2O |

Poids moléculaire |

294.398 |

Nom IUPAC |

2-[2-(methylamino)ethyl]-1-(1-pyridin-2-ylethyl)-3H-inden-5-ol |

InChI |

InChI=1S/C19H22N2O/c1-13(18-5-3-4-9-21-18)19-14(8-10-20-2)11-15-12-16(22)6-7-17(15)19/h3-7,9,12-13,20,22H,8,10-11H2,1-2H3 |

Clé InChI |

YVDTYSPSLJWXOQ-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=C2C=CC(=C3)O)CCNC |

Synonymes |

2-[2-(Methylamino)ethyl]-3-[1-(2-pyridinyl)ethyl]-1H-inden-6-ol; 2-(2-(Methylamino)ethyl)-3-(1-(pyridin-2-yl)ethyl)-1H-inden-6-ol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(benzo[d]thiazol-2-yl)ethanone oxime](/img/structure/B592481.png)

![Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione](/img/structure/B592482.png)

![(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane]](/img/structure/B592485.png)

![2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline](/img/structure/B592488.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)

![(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid](/img/structure/B592490.png)

![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)

![(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride](/img/structure/B592503.png)